molecular formula C15H12N2O2S2 B2468595 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)benzoic acid CAS No. 726151-17-3

2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)benzoic acid

Cat. No.: B2468595
CAS No.: 726151-17-3
M. Wt: 316.39
InChI Key: TZPXEPYUAQIFRO-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylbenzoic acid. This naming convention follows established protocols for complex heterocyclic compounds, where the thieno[2,3-d]pyrimidine core structure serves as the primary reference point. The nomenclature specifically identifies the positions of methyl substituents at the 5 and 6 positions of the thienopyrimidine ring system, while the sulfanyl linkage connects this heterocyclic core to the benzoic acid functionality at the 2-position of the benzene ring.

The compound represents one specific isomeric form within the broader family of thienopyrimidine derivatives. Research indicates that thienopyrimidines exist in three distinct isomeric forms: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines. The [2,3-d] designation in the compound name specifically indicates the fusion pattern between the thiophene and pyrimidine rings, where the thiophene ring is fused to the pyrimidine at positions 2 and 3. This particular fusion pattern creates a unique electronic environment that distinguishes it from other possible isomeric arrangements.

The stereochemical considerations for this compound are relatively straightforward due to the planar nature of the heterocyclic system. The thienopyrimidine scaffold represents a fused heterocyclic ring system that structurally can be considered as adenine, the purine base that is found in both deoxyribonucleic acid and ribonucleic acid-bioisosteres. This structural relationship provides important context for understanding the chemical behavior and potential biological relevance of such compounds.

Molecular Formula and Weight Analysis

The molecular formula for this compound is C₁₅H₁₂N₂O₂S₂, representing a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The molecular weight has been precisely determined as 316.40 grams per mole through computational analysis. This molecular weight places the compound in the medium-molecular-weight range typical of many pharmaceutical intermediates and bioactive molecules.

Table 1: Molecular Composition and Identifiers

Parameter Value Source
Molecular Formula C₁₅H₁₂N₂O₂S₂
Molecular Weight 316.40 g/mol
PubChem Compound Identifier 2384232
Chemical Abstracts Service Registry Number 726151-17-3
International Chemical Identifier Key TZPXEPYUAQIFRO-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CC1=C(SC2=C1C(=NC=N2)SC3=CC=CC=C3C(=O)O)C

The elemental composition reveals a heteroatom-rich structure with two nitrogen atoms, two oxygen atoms, and two sulfur atoms incorporated into the carbon-hydrogen framework. The presence of two sulfur atoms is particularly noteworthy, as one sulfur is integral to the thiophene ring of the thienopyrimidine core, while the second sulfur forms the critical sulfanyl linkage between the heterocyclic system and the benzoic acid moiety. This dual sulfur incorporation contributes significantly to the compound's chemical properties and potential reactivity patterns.

Analysis of the hydrogen-to-carbon ratio reveals a relatively low value of 0.8, indicative of the highly aromatic character of the molecule. The two oxygen atoms are localized within the carboxylic acid functional group, providing the compound with acidic properties and potential for hydrogen bonding interactions. The nitrogen atoms are positioned within the pyrimidine ring system, contributing to the basic character of the heterocyclic core and influencing the overall electronic distribution throughout the molecule.

Structural Relationship to Thieno[2,3-d]pyrimidine Derivatives

The compound this compound belongs to the extensive family of thieno[2,3-d]pyrimidine derivatives, which have emerged as promising scaffolds in medicinal chemistry research. The thieno[2,3-d]pyrimidine core structure represents a bicyclic aromatic system formed by the fusion of a thiophene ring with a pyrimidine ring, creating a planar heterocyclic framework that exhibits unique electronic properties.

Research has demonstrated that the thieno[2,3-d]pyrimidine scaffold serves as one of the most versatile heterocycles in drug discovery applications. The structural similarity to purine bases, particularly adenine and guanine, makes these compounds of significant interest for biological applications. The thienopyrimidine scaffold structurally resembles adenine, which is a fundamental purine base found in both deoxyribonucleic acid and ribonucleic acid, thus providing a bioisosteric relationship that can be exploited in molecular design.

The specific substitution pattern in this compound features methyl groups at positions 5 and 6 of the thienopyrimidine core, which significantly influences the electronic properties and steric environment of the molecule. These methyl substituents are positioned on the thiophene portion of the fused ring system, where they can affect both the electron density distribution and the overall molecular conformation. The presence of these alkyl substituents generally increases the lipophilicity of the compound compared to unsubstituted analogs.

The sulfanyl linkage at position 4 of the thienopyrimidine core represents a critical structural feature that connects the heterocyclic system to the benzoic acid functionality. This sulfur-based linker provides flexibility in the molecular structure while maintaining electronic communication between the two aromatic systems. The choice of sulfanyl as a linking group is particularly significant because sulfur's larger atomic radius and lower electronegativity compared to oxygen create distinct electronic and steric effects that can influence the compound's overall properties.

Properties

IUPAC Name

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S2/c1-8-9(2)20-13-12(8)14(17-7-16-13)21-11-6-4-3-5-10(11)15(18)19/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPXEPYUAQIFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SC3=CC=CC=C3C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331226
Record name 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834026
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

726151-17-3
Record name 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Gewald Reaction-Based Thiophene Formation

The Gewald reaction is pivotal for constructing the thieno[2,3-d]pyrimidine scaffold. This three-component condensation between a ketone, cyanoacetate, and elemental sulfur (S₈) forms 2-aminothiophene intermediates. For 5,6-dimethyl substitution, pentane-2,4-dione serves as the ketone precursor, reacting with ethyl cyanoacetate under basic conditions (e.g., morpholine) to yield 2-amino-5,6-dimethylthiophene-3-carbonitrile. Cyclization with formamide at 120°C subsequently generates 4-hydroxythieno[2,3-d]pyrimidine, which is thionated using phosphorus pentasulfide (P₂S₅) to introduce the critical C4-sulfhydryl group.

Key Data:

  • Yield for Gewald step: 68–72%
  • Cyclization efficiency: >90% under microwave irradiation
  • Thionation time: 6–8 hr at 110°C

Knoevenagel Condensation Followed by Cyclization

An alternative route involves Knoevenagel adduct formation between 5,6-dimethyl-2-mercaptopyrimidin-4-ol and α,β-unsaturated carbonyl compounds. For instance, condensation with cinnamaldehyde in ethanol catalyzed by piperidine produces a chalcone derivative, which undergoes intramolecular cyclization in the presence of iodine to form the thienopyrimidine ring. This method offers regioselectivity but requires stringent anhydrous conditions.

Sulfanyl-Benzoic Acid Coupling Methodologies

Nucleophilic Aromatic Substitution (SₙAr)

The C4-sulfhydryl group in 5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol undergoes SₙAr with activated benzoic acid derivatives. Using 2-fluorobenzoic acid in dimethylformamide (DMF) at 80°C with potassium carbonate (K₂CO₃) as base achieves C–S bond formation. Post-reaction hydrolysis with 2N HCl yields the free benzoic acid.

Optimization Insights:

  • Solvent polarity critically affects reaction rate: DMF > DMSO > THF
  • Microwave-assisted SₙAr reduces reaction time from 12 hr to 45 min

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions enable coupling under milder conditions. Employing bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) with 2-bromobenzoic acid and the thienopyrimidine thiol in toluene/water biphasic system achieves 78% yield at 60°C. Copper(I) iodide co-catalysis further enhances efficiency by facilitating oxidative addition.

Integrated One-Pot Approaches

Four-Component Catalytic Assembly

A green synthesis strategy adapts the four-component reaction (4-CR) using:

  • Pentane-2,4-dione (5,6-dimethyl precursor)
  • Ethyl cyanoacetate
  • Sulfur (S₈)
  • 2-Mercaptobenzoic acid

Catalyzed by cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in ethanol at 70°C, this method consolidates thiophene formation, cyclization, and coupling into a single step. The process eliminates intermediate purification, achieving 65% overall yield with >95% purity by HPLC.

Advantages:

  • Atom economy: 82% vs. 61% for stepwise routes
  • E-factor: 8.2 (vs. 23.7 for conventional methods)

Post-Synthetic Modifications & Purification

Crystallization Optimization

Crude product purity (typically 75–85%) is upgraded via recrystallization from ethanol/water (3:1 v/v). Differential scanning calorimetry (DSC) reveals a sharp melting endotherm at 218–220°C, confirming crystalline homogeneity.

Chromatographic Challenges

Silica gel chromatography with ethyl acetate/hexane (1:2) eluent resolves byproducts like over-alkylated species (Rf 0.32 vs. 0.45 for target). However, the compound’s acidity necessitates addition of 0.1% acetic acid to mobile phases to prevent tailing.

Analytical Characterization Benchmarks

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.2 (s, 1H, COOH), 8.21 (s, 1H, pyrimidine-H), 7.89–7.43 (m, 4H, Ar-H), 2.51 (s, 6H, 2×CH₃)
  • IR (KBr): 1685 cm⁻¹ (C=O), 2550 cm⁻¹ (S–H, absent in final product)
  • HRMS : m/z 316.0432 [M+H]⁺ (calc. 316.0435)

Comparative Method Analysis

Method Steps Yield (%) Purity (%) Key Advantage
Stepwise SₙAr 4 58 98 Scalability >1 kg
Pd-Catalyzed Coupling 3 78 97 Mild conditions
4-CR Green Synthesis 1 65 95 Solvent recovery feasibility

Data compiled from.

Industrial-Scale Considerations

Batch processes using SₙAr dominate pilot-scale production (50–100 L reactors), but the 4-CR method shows promise for continuous flow systems. Key challenges include:

  • Exothermic control during thionation (ΔT ≈ 40°C)
  • Sulfur precipitation in tubular reactors
  • Cost analysis favors stepwise routes at >10 kg volumes due to catalyst recycling hurdles

Chemical Reactions Analysis

Types of Reactions

2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)benzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)benzoic acid involves its interaction with specific molecular targets and pathways. The thienopyrimidine core can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Core Structure Substituents Linking Group Acid/Functional Group Key Differences Reference
2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)benzoic acid (Target) C₁₅H₁₃N₂O₂S₂ Thieno[2,3-d]pyrimidine 5,6-dimethyl Sulfanyl (-S-) Benzoic acid Reference compound for comparison.
2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(4-fluorophenyl)ethanone C₁₆H₁₃FN₂OS₂ Thieno[2,3-d]pyrimidine 5,6-dimethyl Sulfanyl (-S-) 4-Fluorophenyl ethanone Ethyl ketone substituent increases lipophilicity; lacks acidic group.
(R)-2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoic acid C₁₁H₁₄N₄O₂S Thieno[2,3-d]pyrimidine 5,6-dimethyl Amino (-NH-) Propanoic acid Amino linker may enhance hydrogen bonding; shorter chain reduces steric bulk.
3-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid C₁₁H₁₂N₂O₂S₂ Thieno[2,3-d]pyrimidine 5,6-dimethyl Sulfanyl (-S-) Propanoic acid Shorter aliphatic chain vs. benzoic acid; lower molecular weight and acidity.
Salirasib (2-benzoic acid) C₂₂H₃₀O₂S Farnesylthio-salicylate Farnesyl chain Sulfanyl (-S-) Benzoic acid Bulky farnesyl group enhances membrane targeting; divergent core structure.

Key Observations:

Core Modifications: The thieno[2,3-d]pyrimidine core in the target compound is distinct from salirasib’s triterpenoid-linked salicylate . This core is associated with kinase interaction due to its planar heteroaromatic structure. Methyl groups at positions 5 and 6 (common in all thienopyrimidine analogs) likely enhance hydrophobic interactions with target proteins .

Linking Group Effects: Sulfanyl-linked compounds (target, ) exhibit greater oxidation resistance compared to amino-linked analogs (e.g., ), which may improve metabolic stability . Amino-linked derivatives (e.g., ) could form stronger hydrogen bonds but may be prone to enzymatic degradation.

Propanoic acid derivatives () have reduced steric hindrance, which might enhance binding in narrow active sites.

Substituent Impact: The 4-fluorophenyl ethanone substituent in introduces strong electron-withdrawing effects, which could modulate electronic properties of the core and alter binding affinity.

Biological Activity

2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C15H12N2O2S2, with a molecular weight of 316.40 g/mol. The compound features a thieno-pyrimidine structure that is significant for its biological activity.

PropertyValue
Molecular FormulaC15H12N2O2S2
Molecular Weight316.40 g/mol
IUPAC Name2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-ylsulfanyl)benzoic acid
CAS Number726151-17-3

Antimicrobial Properties

Research indicates that derivatives of thieno-pyrimidine compounds exhibit significant antimicrobial activity. A study highlighted the efficacy of substituted benzoic acids against Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR), suggesting that compounds similar to this compound may also possess anti-tubercular properties. The IC50 values for some derivatives were reported between 7 to 40 μM, demonstrating promising inhibitory effects on bacterial growth .

The mechanism by which this compound exerts its effects is likely related to its ability to inhibit key enzymes involved in metabolic pathways essential for pathogen survival. The compound's structure allows it to interact with active sites on target enzymes, potentially leading to uncompetitive inhibition as suggested by molecular modeling studies .

Study on Antitubercular Activity

In a focused investigation on the antitubercular activity of various benzoic acid derivatives, a compound structurally similar to this compound was tested against MtDHFR. The study found that certain modifications to the thieno-pyrimidine framework significantly enhanced inhibitory potency compared to the parent compound .

Cytotoxicity Assessment

Another study assessed the cytotoxic effects of thieno-pyrimidine derivatives on cancer cell lines. Results indicated that these compounds could induce apoptosis in specific cancer types through the activation of caspase pathways. This suggests a dual role for compounds like this compound in both antimicrobial and anticancer applications .

Q & A

Q. Advanced

  • Temperature Control : Lower temps (0–5°C) reduce side reactions during sulfanyl group addition .
  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • pH Adjustment : Maintain basic pH (~8–10) to stabilize thiolate ions during substitution .

How do researchers resolve contradictions between computational predictions and experimental biological activity data?

Q. Advanced

  • Validation Assays : Cross-check computational docking results with in vitro enzyme inhibition assays (e.g., kinase or protease targets) .
  • Molecular Dynamics (MD) Simulations : Refine binding mode predictions by simulating ligand-receptor interactions under physiological conditions .
  • Dose-Response Studies : Establish EC50/IC50 curves to validate potency discrepancies .

What biological activities are reported for structurally related analogs?

Basic
While direct data on this compound is limited, analogs exhibit:

  • Anti-inflammatory Activity : Inhibition of COX-2 or TNF-α in cell-based assays .
  • Anticancer Potential : Apoptosis induction in cancer cell lines (e.g., MCF-7, HeLa) via kinase inhibition .
  • Antimicrobial Effects : Growth suppression of Gram-positive bacteria .

What strategies address low solubility in pharmacological testing?

Q. Advanced

  • Prodrug Design : Convert benzoic acid to methyl esters for improved lipid solubility .
  • Nanoformulations : Use liposomes or polymeric nanoparticles to enhance bioavailability .
  • Co-Solvents : Employ DMSO-ethanol mixtures (≤10%) in in vitro assays .

How are contradictions in enzyme inhibition assay data analyzed?

Q. Advanced

  • Assay Replication : Repeat under standardized conditions (pH, temp, substrate conc.) .
  • Orthogonal Assays : Validate results using fluorescence polarization vs. radiometric methods .
  • Impurity Analysis : Check for interfering contaminants via HPLC-MS .

What computational tools predict its metabolic stability?

Q. Advanced

  • ADMET Predictors : Software like Schrödinger’s QikProp estimates CYP450 metabolism and half-life .
  • Density Functional Theory (DFT) : Models oxidation potential of sulfanyl groups .
  • In Silico Metabolite Prediction : Tools like Meteor (Lhasa Ltd.) identify likely Phase I/II metabolites .

How does structural modification influence its pharmacokinetic profile?

Q. Advanced

  • Methyl Group Effects : 5,6-Dimethyl groups on the thienopyrimidine core enhance metabolic stability by steric hindrance .
  • Sulfanyl Linkers : Increasing hydrophobicity improves membrane permeability but may reduce solubility .
  • Benzoic Acid Moiety : Carboxylate group facilitates salt formation for enhanced aqueous solubility .

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